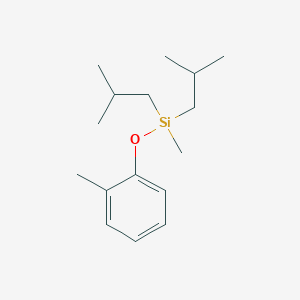
Methyl(2-methylphenoxy)bis(2-methylpropyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(2-methylphenoxy)bis(2-methylpropyl)silane is an organosilicon compound that features a silane core bonded to two 2-methylpropyl groups and one 2-methylphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2-methylphenoxy)bis(2-methylpropyl)silane typically involves the reaction of 2-methylphenol with a silane precursor, such as dichloromethylsilane, in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion displaces a chlorine atom from the silane precursor. The reaction is usually carried out in an inert solvent, such as tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the silane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts, such as platinum or palladium complexes, can enhance the reaction efficiency and selectivity. The final product is typically purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(2-methylphenoxy)bis(2-methylpropyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.
Substitution: The phenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base, such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silane hydrides.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl(2-methylphenoxy)bis(2-methylpropyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Utilized in the production of specialty coatings and adhesives due to its unique bonding properties.
Mécanisme D'action
The mechanism by which Methyl(2-methylphenoxy)bis(2-methylpropyl)silane exerts its effects involves the formation of stable silicon-carbon and silicon-oxygen bonds. These bonds confer stability and reactivity to the compound, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substituents attached to the silicon atom.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyltrimethoxysilane
- Vinyltrimethoxysilane
- Octyltriethoxysilane
Comparison
Methyl(2-methylphenoxy)bis(2-methylpropyl)silane is unique due to the presence of both 2-methylphenoxy and 2-methylpropyl groups, which impart specific steric and electronic properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
59280-18-1 |
|---|---|
Formule moléculaire |
C16H28OSi |
Poids moléculaire |
264.48 g/mol |
Nom IUPAC |
methyl-(2-methylphenoxy)-bis(2-methylpropyl)silane |
InChI |
InChI=1S/C16H28OSi/c1-13(2)11-18(6,12-14(3)4)17-16-10-8-7-9-15(16)5/h7-10,13-14H,11-12H2,1-6H3 |
Clé InChI |
YUAOABNGROSZFD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1O[Si](C)(CC(C)C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


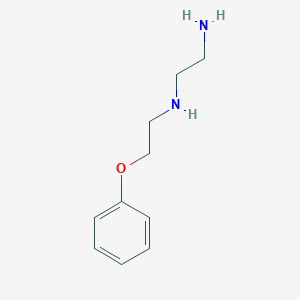
![2-[(2-Iodophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614453.png)
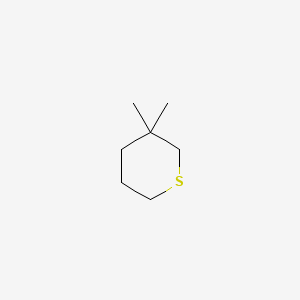
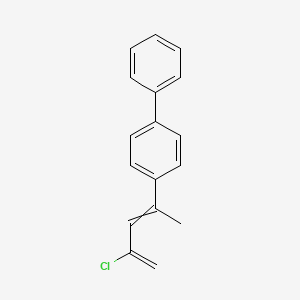


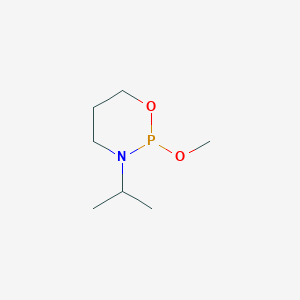
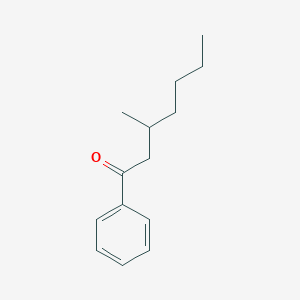
![3,3'-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole)](/img/structure/B14614481.png)
![[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate](/img/structure/B14614483.png)
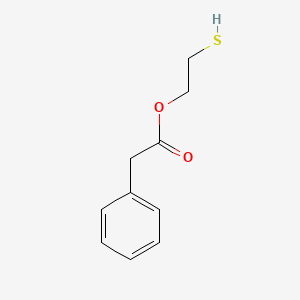
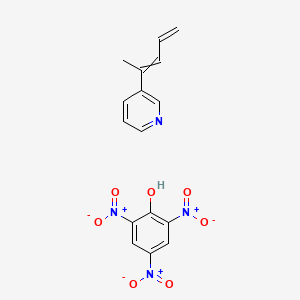
![4-Methyltetrazolo[1,5-a]quinazolin-5(4h)-one](/img/structure/B14614515.png)
![1-Methoxy-2-methyl-3-[(2-methylphenyl)methoxy]propan-2-ol](/img/structure/B14614528.png)
